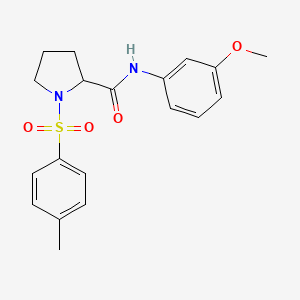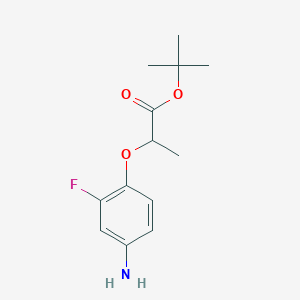
Tert-butyl 2-(4-amino-2-fluorophenoxy)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 2-(4-amino-2-fluorophenoxy)propanoate is an organic compound with a complex structure that includes a tert-butyl ester group, an amino group, and a fluorophenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-amino-2-fluorophenoxy)propanoate typically involves the reaction of 4-amino-2-fluorophenol with tert-butyl 2-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Tert-butyl 2-(4-amino-2-fluorophenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or alcohols.
Substitution: Compounds with substituted fluorine atoms.
科学研究应用
Tert-butyl 2-(4-amino-2-fluorophenoxy)propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tert-butyl 2-(4-amino-2-fluorophenoxy)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenoxy group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects.
相似化合物的比较
Similar Compounds
Tert-butyl 2-(4-fluorophenyl)amino]propanoate: Similar structure but lacks the amino group.
Tert-butyl 2-(4-cyano-2-fluorophenoxy)propanoate: Contains a cyano group instead of an amino group.
Uniqueness
Tert-butyl 2-(4-amino-2-fluorophenoxy)propanoate is unique due to the presence of both an amino group and a fluorophenoxy group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
tert-butyl 2-(4-amino-2-fluorophenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO3/c1-8(12(16)18-13(2,3)4)17-11-6-5-9(15)7-10(11)14/h5-8H,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHJNPXSQNUISA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)OC1=C(C=C(C=C1)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2,2-bis(furan-2-yl)ethyl]-2-methoxyacetamide](/img/structure/B2871892.png)
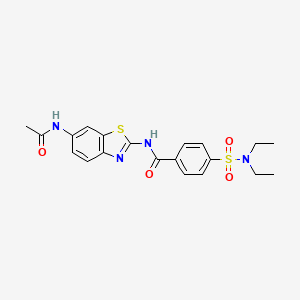
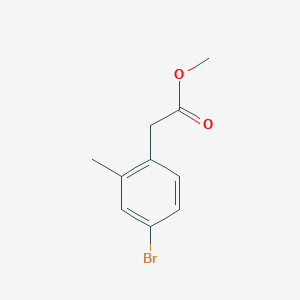
![Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-methylquinoline-2-carboxylate](/img/structure/B2871895.png)
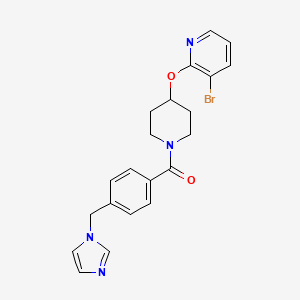
![6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one](/img/structure/B2871901.png)
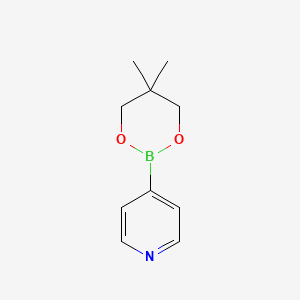
![N-[(3-chloro-4-fluorophenyl)methyl]-4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2871907.png)
![3-[(2-Chloro-5-fluoropyridine-4-carbonyl)amino]-2-methyl-2-phenylpropanoic acid](/img/structure/B2871908.png)
![2-chloro-6-[2-(5-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidine-1-carbonyl]pyridine-3-carbonitrile](/img/structure/B2871910.png)
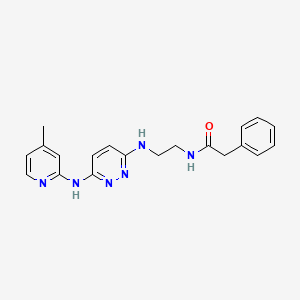
![1-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2871912.png)
